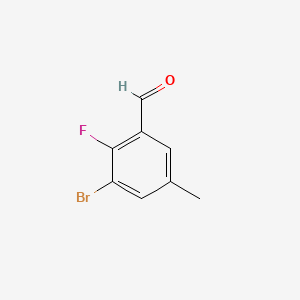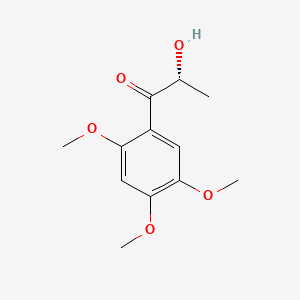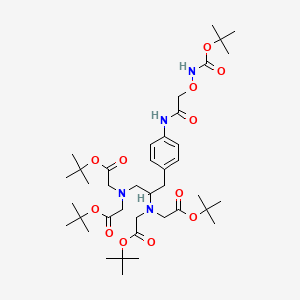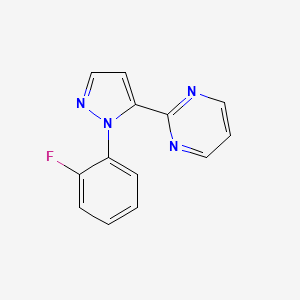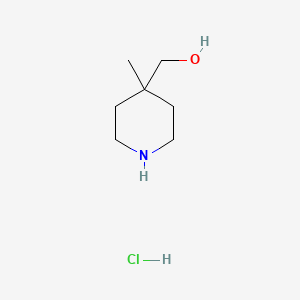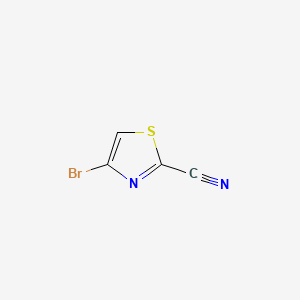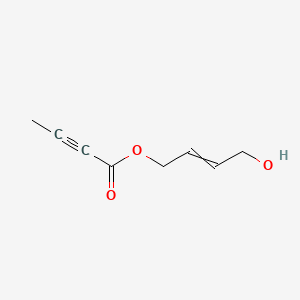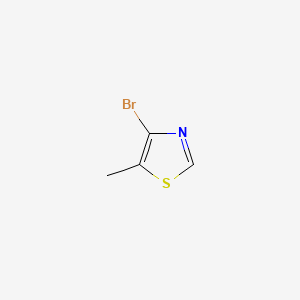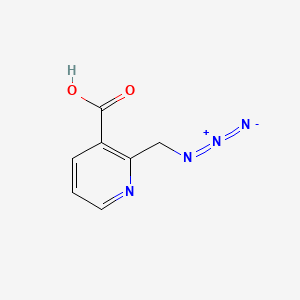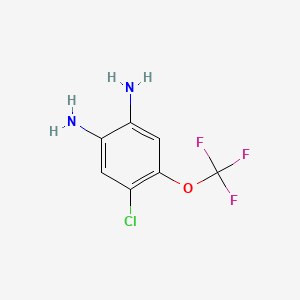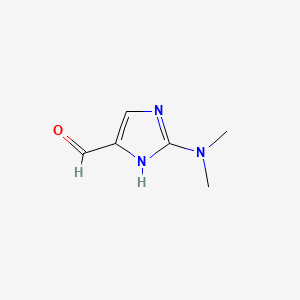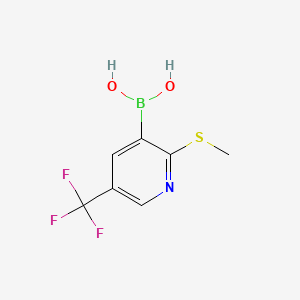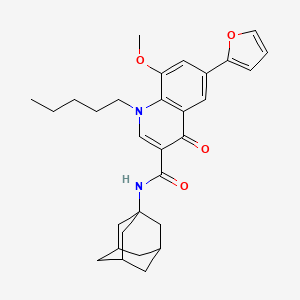![molecular formula C6H3BrN2OS B580559 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 1239460-83-3](/img/structure/B580559.png)
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C6H3BrN2S . It has been studied for its potential as an antitubercular agent .
Synthesis Analysis
The synthesis of thieno[2,3-D]pyrimidin-4(3H)-ones, including 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one, has been reported in the literature . The compounds were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .Molecular Structure Analysis
The molecular structure of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 215.070 Da and a monoisotopic mass of 213.920029 Da .Physical And Chemical Properties Analysis
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one has a density of 1.9±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a flash point of 141.2±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
-
Epidermal Growth Factor Receptor Inhibitors
- Scientific Field : Biochemistry and Cancer Research .
- Summary of Application : The compound is used in the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, which are potential inhibitors of the epidermal growth factor receptor (EGFR). EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
- Methods of Application : The compound is positioned into the active site of EGFR based on molecular docking studies. This helps in determining the probable binding model .
- Results or Outcomes : The synthesized compounds demonstrated antitumor activity against the human pulmonary carcinoma cell line A549. Among all the compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine showed the most potent antitumor activity .
-
VEGFR-2 Inhibitors
- Scientific Field : Biochemistry and Cancer Research .
- Summary of Application : The compound is used in the design and synthesis of new thieno[2,3-d]pyrimidine-derived compounds that target VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). VEGFR-2 is a key mediator of angiogenesis, which is the formation of new blood vessels, a process that plays a critical role in the growth and spread of cancer .
- Methods of Application : The synthesized compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
- Results or Outcomes : Compound 18 exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM. It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .
- Antitubercular Agents
- Scientific Field : Biochemistry and Infectious Disease Research .
- Summary of Application : The compound is used in the design and synthesis of new thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. These agents are designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
- Methods of Application : The synthesized compounds were screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) to evaluate their antimycobacterial activity .
- Results or Outcomes : Compounds 13b and 29e exhibited very good antimycobacterial activity, with minimum inhibitory concentration (MIC) in the range of 6–8 μM. These compounds were also found to be non-cytotoxic .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUCJJDPOLSFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732546 |
Source


|
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one | |
CAS RN |
1239460-83-3 |
Source


|
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

